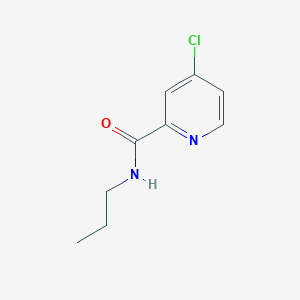

N-Propyl 4-chloropicolinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-propylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-2-4-12-9(13)8-6-7(10)3-5-11-8/h3,5-6H,2,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRDIBDAOFVEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653878 | |

| Record name | 4-Chloro-N-propylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694498-91-4 | |

| Record name | 4-Chloro-N-propylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Alkyl-4-chloropicolinamides: A Focus on the N-Methyl Analog as a Proxy for the Elusive N-Propyl Derivative

A Note to the Researcher: The initial focus of this guide was "N-Propyl 4-chloropicolinamide." However, a thorough review of the current scientific literature and chemical databases reveals a significant lack of specific, publicly available data for this particular compound. There is no readily identifiable CAS number, nor are there established physicochemical properties or synthesis protocols specifically for the N-propyl derivative.

In the spirit of scientific integrity and to provide a valuable technical resource, this guide will instead focus on the closely related and well-documented analog, N-Methyl 4-chloropicolinamide . This compound shares the same core 4-chloropicolinamide scaffold and is likely to exhibit some similar chemical behaviors. By presenting a comprehensive overview of the N-methyl analog, we can provide a strong foundational understanding that may inform future investigations into the N-propyl derivative. It is crucial to underscore that while analogous, the properties of the N-propyl version will not be identical, particularly concerning aspects like solubility, lipophilicity, and metabolic stability.

Introduction to N-Methyl 4-chloropicolinamide

N-Methyl 4-chloropicolinamide is a substituted pyridinecarboxamide that has garnered interest in medicinal and synthetic chemistry. Its structure, featuring a pyridine ring with a chlorine atom at the 4-position and an N-methylcarboxamide group at the 2-position, makes it a versatile building block. This compound is notably recognized as a key intermediate in the synthesis of several multi-kinase inhibitor drugs, such as Sorafenib and Regorafenib, which are used in cancer therapy[1]. The presence of the chlorine atom and the amide linkage provides reactive sites for further chemical modifications, making it a valuable scaffold in drug discovery and development.

Chemical Structure and Identifiers

The foundational step in understanding any chemical entity is to define its structure and universally recognized identifiers.

IUPAC Name: 4-chloro-N-methylpyridine-2-carboxamide[2]

Synonyms: 4-Chloro-N-methylpicolinamide, N-Methyl-4-chloropicolinamide, 2-(N-Methylcarbamoyl)-4-chloropyridine[3][4]

Molecular Formula: C₇H₇ClN₂O[2][3]

Molecular Weight: 170.60 g/mol [5]

SMILES: CNC(=O)C1=NC=CC(=C1)Cl[2]

InChI Key: BGVBBMZMEKXUTR-UHFFFAOYSA-N[2][5]

Caption: Chemical structure of N-Methyl 4-chloropicolinamide.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and understanding its behavior in various systems. The following table summarizes the known and predicted properties of N-Methyl 4-chloropicolinamide.

| Property | Value | Source |

| Appearance | White to yellow to green powder/crystal | [6] |

| Melting Point | 41-42 °C (Solvent: Ethyl acetate) | [3] |

| Boiling Point | 317.8 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.264 g/cm³ (Predicted) | [3] |

| Solubility | Moderately soluble in polar solvents | [7] |

| XLogP3 | 1.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Topological Polar Surface Area | 42 Ų | [2] |

Synthesis and Reaction Mechanisms

The synthesis of N-Methyl 4-chloropicolinamide is a critical process for its application as a pharmaceutical intermediate. A common and efficient method involves the amidation of a 4-chloropicolinic acid derivative with methylamine.

Representative Synthesis Protocol: Amidation of Methyl 4-chloropicolinate

This protocol describes the synthesis of N-Methyl 4-chloropicolinamide from Methyl 4-chloropicolinate and methylamine, a method noted for its high yield[8].

Reaction Scheme:

Caption: Workflow for the synthesis of N-Methyl 4-chloropicolinamide.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve Methyl 4-chloropicolinate (1.0 eq) and dry magnesium chloride (0.5 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Methylamine: To the solution from step 1, add a 2M solution of methylamine in THF (1.76 eq) dropwise over a period of 10 minutes. The formation of a suspension may be observed.

-

Reaction: Stir the resulting suspension at room temperature for approximately 2 hours. The progress of the reaction can be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, add water and a 1M solution of hydrochloric acid (HCl) to the reaction mixture.

-

Extraction: Extract the aqueous mixture with ethyl acetate three times.

-

Washing and Drying: Combine the organic phases and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product. Further purification, if necessary, can be performed by techniques such as column chromatography.

Causality Behind Experimental Choices:

-

Magnesium Chloride: The use of MgCl₂ acts as a Lewis acid catalyst. It is believed to coordinate with the carbonyl oxygen of the ester, increasing its electrophilicity and facilitating the nucleophilic attack by methylamine. This is a milder alternative to converting the corresponding carboxylic acid to a more reactive acid chloride, which would require additional steps and harsher reagents.

-

Anhydrous Conditions: The use of anhydrous THF and dry MgCl₂ is crucial to prevent the hydrolysis of the ester starting material and to avoid side reactions.

-

Excess Methylamine: A stoichiometric excess of methylamine is used to drive the reaction to completion.

-

Aqueous HCl in Work-up: The addition of HCl helps to quench any unreacted methylamine and to facilitate the separation of the organic and aqueous layers.

Applications and Biological Significance

As previously mentioned, the primary and most significant application of N-Methyl 4-chloropicolinamide is as a key building block in the synthesis of multi-kinase inhibitors.

-

Sorafenib and Regorafenib Intermediate: It is a crucial intermediate in the multi-step synthesis of Sorafenib and Regorafenib, which are oral medications used for the treatment of various cancers, including advanced renal cell carcinoma, hepatocellular carcinoma, and colorectal cancer[1]. The picolinamide core forms a central part of the final drug molecule.

-

Potential Biological Activity: While the primary use is as an intermediate, the 4-chloropicolinamide scaffold itself is of interest in medicinal chemistry. Pyridine-based structures are common in biologically active molecules, and derivatives of N-Methyl 4-chloropicolinamide could be explored for their own potential therapeutic properties. Studies have shown that some pyridine derivatives possess a wide range of biological activities.

Safety and Handling

Based on the available GHS classifications, N-Methyl 4-chloropicolinamide should be handled with appropriate precautions.

-

Hazards: It is classified as causing skin and serious eye irritation[2]. There are also warnings for it being harmful if swallowed, in contact with skin, or if inhaled, and it may cause respiratory irritation[2].

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

N-Methyl 4-chloropicolinamide is a chemical compound of significant industrial and research importance, primarily due to its role as a key intermediate in the synthesis of life-saving anti-cancer drugs. Its well-defined chemical properties and established synthesis routes make it a readily accessible and versatile building block for organic and medicinal chemists.

While the requested "N-Propyl 4-chloropicolinamide" remains an under-documented entity, the comprehensive data available for the N-methyl analog provides a robust starting point for any researcher interested in this class of compounds. Future work could focus on the synthesis and characterization of the N-propyl and other N-alkyl derivatives to explore how modifications to the N-alkyl chain influence the physicochemical and biological properties of the 4-chloropicolinamide scaffold.

References

-

PubChem. (n.d.). 4-Chloro-N-methylpicolinamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Alfa Chemical. (n.d.). Good Price CAS:99586-65-9 | 4-Chloropicolinamide for Sale. Retrieved from [Link]

-

GSRS. (n.d.). 4-CHLOROPICOLINAMIDE. Retrieved from [Link]

-

PharmaCompass. (n.d.). 4-CHLORO-N-METHYLPYRIDINE-2-CARBOXAMIDE HYDROCHLORIDE. Retrieved from [Link]

- Google Patents. (n.d.). US11325906B2 - Chemical compounds.

-

PubChem. (n.d.). 4-chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

-

PharmaCompass. (n.d.). 4-Chloro-N-methylpicolinamide hydrochloride. Retrieved from [Link]

Sources

- 1. 4-Chloro-N-methylpicolinamide | 220000-87-3 [chemicalbook.com]

- 2. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 4-chloro-N-Methylpyridine-2-carboxamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Chloro-N-methyl-2-pyridinecarboxamide | 220000-87-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. CAS 220000-87-3: 4-Chloro-N-methylpicolinamide [cymitquimica.com]

- 8. 4-Chloro-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to N-Propyl 4-chloropicolinamide and the Broader Class of 4-Chloropicolinamides

A Note on the Subject Compound: Information in the public domain regarding the specific compound N-Propyl 4-chloropicolinamide (CAS Number 694498-91-4) is exceptionally limited. This guide will therefore address the broader class of 4-chloropicolinamides, drawing on data from closely related analogs to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The principles and methodologies discussed are intended to be broadly applicable, though any direct application to N-Propyl 4-chloropicolinamide would necessitate independent validation.

Introduction to 4-Chloropicolinamides

The picolinamide scaffold, a pyridine ring with a carboxamide group at the 2-position, is a privileged structure in medicinal chemistry. The introduction of a chlorine atom at the 4-position can significantly modulate the electronic and steric properties of the molecule, influencing its binding to biological targets. The N-substituent on the amide group provides a key point for diversification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. While specific data on the N-propyl variant is scarce, the N-methyl analog, 4-chloro-N-methylpicolinamide, is recognized as a key intermediate in the synthesis of several kinase inhibitors used in oncology.[1][2][3][4] This highlights the potential of the 4-chloropicolinamide core in the development of novel therapeutics.

Physicochemical Properties

| Property | Value (for 4-chloro-N-methylpicolinamide) | Inferred Impact of N-propyl Group |

| Molecular Formula | C7H7ClN2O[1] | C9H11ClN2O |

| Molecular Weight | 170.59 g/mol [1] | 198.65 g/mol |

| Appearance | White to yellow or brown solid[2][5] | Likely a solid at room temperature |

| Melting Point | 41-42 °C[2] | May differ due to changes in crystal packing |

| XLogP3 | 1.1[2] | Expected to be higher (more lipophilic) |

| Hydrogen Bond Donors | 1[2] | 1 |

| Hydrogen Bond Acceptors | 2[2] | 2 |

| Rotatable Bond Count | 1[2] | 3 |

The increased lipophilicity of the N-propyl derivative compared to the N-methyl analog could influence its solubility, membrane permeability, and metabolic profile, all of which are critical considerations in drug design.

Synthesis of N-Alkyl 4-Chloropicolinamides

A general and robust method for the synthesis of N-alkyl 4-chloropicolinamides is the amidation of a 4-chloropicolinic acid derivative with the corresponding alkylamine.

Proposed Synthetic Workflow

Caption: Proposed synthesis of N-Propyl 4-chloropicolinamide.

Detailed Experimental Protocol (General)

-

Activation of 4-Chloropicolinic Acid: 4-Chloropicolinic acid is converted to a more reactive species, such as an acyl chloride. This can be achieved by reacting it with thionyl chloride or oxalyl chloride, typically in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is usually performed at room temperature or with gentle heating.

-

Amidation: The activated 4-chloropicolinoyl species is then reacted with propylamine. This reaction is typically carried out in an inert solvent such as DCM or tetrahydrofuran (THF) in the presence of a non-nucleophilic base, for instance, triethylamine or diisopropylethylamine, to neutralize the HCl generated during the reaction. The reaction is often performed at 0 °C to room temperature.

-

Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-propyl 4-chloropicolinamide.

Potential Mechanism of Action and Therapeutic Applications

While no specific biological activity has been reported for N-Propyl 4-chloropicolinamide, the broader picolinamide class of compounds has demonstrated a wide range of pharmacological effects.

Anticancer Activity

Derivatives of 4-chloro-N-methylpicolinamide are key intermediates in the synthesis of multi-kinase inhibitors like sorafenib and regorafenib.[3] These drugs target several kinases involved in tumor progression and angiogenesis. Furthermore, N-methyl-picolinamide-4-thiol derivatives have shown potential as antitumor agents through the inhibition of Aurora-B kinase, a critical regulator of mitosis.

Caption: Picolinamides as potential kinase inhibitors in cancer.

Antimicrobial and Antifungal Activity

Recent studies have highlighted the potent and selective activity of picolinamide derivatives against Clostridioides difficile, a major cause of antibiotic-associated diarrhea. The selectivity of these compounds for C. difficile over other gut microbiota is a significant advantage. Additionally, certain picolinamide derivatives have been shown to possess significant antifungal activity against a range of soil-borne pathogens.[6]

Analytical Characterization

The structural elucidation and purity assessment of N-Propyl 4-chloropicolinamide would rely on a combination of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure, including the presence and connectivity of the propyl group and the substitution pattern on the pyridine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.

-

Chromatography: High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of the compound.

-

X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure and information on the crystal packing.[7]

Safety and Toxicology

No specific safety data for N-Propyl 4-chloropicolinamide is available. However, based on data for 4-chloro-N-methylpicolinamide and picolinamide, the following potential hazards should be considered:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Irritation: Causes skin and serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

N-Propyl 4-chloropicolinamide belongs to a class of compounds with significant potential in drug discovery, particularly in the areas of oncology and infectious diseases. While specific data on this particular molecule is lacking, the broader family of 4-chloropicolinamides has been shown to possess diverse and potent biological activities. Further research into N-alkyl 4-chloropicolinamides, including the N-propyl derivative, is warranted to explore their therapeutic potential. This guide provides a foundational understanding of the synthesis, potential applications, and analytical considerations for this class of compounds, serving as a valuable resource for researchers in the field.

References

-

PubChem. 4-Chloro-N-methylpicolinamide. National Center for Biotechnology Information. [Link]

-

PharmaCompass. 4-Chloro-N-methylpicolinamide hydrochloride. [Link]

- Google Patents.

-

Science Alert. In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. [Link]

Sources

- 1. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 4-Chloro-N-methylpicolinamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 220000-87-3|4-Chloro-N-methylpicolinamide|BLD Pharm [bldpharm.com]

- 5. 4-Chloro-N-methyl-2-pyridinecarboxamide | 220000-87-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. 99586-65-9|4-Chloropicolinamide|BLD Pharm [bldpharm.com]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of N-Propyl 4-chloropicolinamide

Abstract

N-Propyl 4-chloropicolinamide represents a novel chemical entity with undetermined biological activity. This in-depth technical guide provides a comprehensive, field-proven framework for elucidating its mechanism of action. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative. We will navigate the scientific journey from initial hypothesis generation, leveraging data from structural analogs, through to detailed experimental validation of its molecular target and cellular effects. This guide is grounded in the principles of scientific integrity, providing self-validating experimental protocols and citing authoritative sources to ensure a rigorous and reproducible research endeavor.

Introduction: The Scientific Imperative

The discovery of a novel small molecule like N-Propyl 4-chloropicolinamide presents both an opportunity and a challenge. Its structural similarity to known bioactive compounds, such as certain herbicides and antibacterials, provides a fertile ground for hypothesis generation.[1][2] However, a definitive understanding of its mechanism of action is paramount for any potential therapeutic or biotechnological application. This guide will serve as a strategic roadmap for a comprehensive investigation into the biological activity of this compound.

Our approach is rooted in a deductive, multi-faceted research plan that begins with broad, high-throughput screening and progressively narrows its focus to specific molecular interactions. The causality behind each experimental choice will be meticulously explained, ensuring a clear understanding of the scientific rationale.

Foundational Knowledge and Hypothesis Generation

A thorough understanding of the chemical landscape surrounding N-Propyl 4-chloropicolinamide is the logical starting point. The picolinamide core is a privileged scaffold in medicinal chemistry, appearing in a range of bioactive molecules.[2]

2.1. Structural Analogs as a Predictive Tool

-

Herbicidal Activity: Chloropicolinate amides are recognized for their herbicidal properties.[1] This suggests a potential mechanism involving the disruption of essential biological processes in plants.

-

Antibacterial Potential: The picolinamide class of antibacterials has demonstrated potent and selective activity against Clostridioides difficile.[2] This points towards a possible antibacterial application for N-Propyl 4-chloropicolinamide.

-

Antitubercular Activity: The isonicotinamide moiety, structurally related to picolinamide, is a key component of anti-tuberculosis drugs.[1]

Based on this analysis, our initial hypotheses will explore the potential of N-Propyl 4-chloropicolinamide as an herbicide, an antibacterial agent, or an antitubercular compound.

2.2. Initial Physicochemical Characterization

Before embarking on biological assays, a comprehensive physicochemical profile of N-Propyl 4-chloropicolinamide must be established. This data is crucial for designing meaningful experiments and interpreting their results.

| Property | Experimental Method | Importance |

| Solubility | Kinetic and thermodynamic solubility assays in various buffers (e.g., PBS, DMSO) | Ensures appropriate compound concentration in biological assays and avoids precipitation artifacts. |

| Lipophilicity (LogP/LogD) | Shake-flask method or reverse-phase HPLC | Predicts membrane permeability and potential for off-target effects. |

| Chemical Stability | HPLC-based stability assays at different pH and temperature conditions | Determines the compound's shelf-life and stability in assay conditions. |

| Purity | LC-MS and NMR spectroscopy | Confirms the identity and purity of the compound, eliminating confounding variables from impurities. |

Phase 1: Broad Phenotypic Screening

The initial phase of our investigation will employ high-throughput phenotypic screening to cast a wide net and identify any significant biological activity.[3] This approach allows for the discovery of unexpected activities beyond our initial hypotheses.

3.1. Experimental Protocol: High-Throughput Phenotypic Screening

-

Assay Plate Preparation: Utilize multi-well plates (e.g., 96- or 384-well) for all assays.

-

Compound Preparation: Prepare a stock solution of N-Propyl 4-chloropicolinamide in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations.

-

Cell/Organism Plating:

-

Antibacterial Screening: Inoculate wells with various bacterial strains (e.g., E. coli, S. aureus, C. difficile, M. tuberculosis).

-

Antifungal Screening: Inoculate wells with various fungal strains (e.g., C. albicans, A. fumigatus).

-

Herbicidal Screening: Plate seeds of a model plant (e.g., Arabidopsis thaliana) on agar medium.

-

Mammalian Cell Cytotoxicity: Seed wells with various human cell lines (e.g., HeLa, HepG2, HEK293) to assess general toxicity.

-

-

Compound Addition: Add the diluted compound to the appropriate wells. Include positive and negative controls.

-

Incubation: Incubate the plates under optimal conditions for each organism/cell type.

-

Readout: Measure the appropriate endpoint for each assay (e.g., optical density for bacterial growth, seed germination and root growth for plants, cell viability using an MTT or CellTiter-Glo assay for mammalian cells).

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each observed activity.

3.2. Rationale and Self-Validation

This parallel screening approach is designed to be self-validating. For instance, if the compound shows potent activity against bacteria but not mammalian cells, it suggests a selective mechanism of action, a desirable trait for an antibiotic. Conversely, broad-spectrum cytotoxicity would indicate a non-specific mechanism and deprioritize the compound for further development as a therapeutic.

Phase 2: Target Deconvolution

Assuming a specific and potent biological activity is identified in Phase 1, the next critical step is to identify the molecular target(s) of N-Propyl 4-chloropicolinamide.[4] This process, known as target deconvolution, is essential for understanding its mechanism of action at a molecular level.

4.1. Affinity-Based Methods

Affinity-based proteomics is a powerful technique to "fish" for the binding partners of a small molecule from a complex biological lysate.

4.1.1. Experimental Protocol: Affinity Chromatography

-

Compound Immobilization: Synthesize a derivative of N-Propyl 4-chloropicolinamide with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).

-

Lysate Preparation: Prepare a cell or tissue lysate from the organism in which the compound showed activity.

-

Affinity Pull-down: Incubate the lysate with the immobilized compound.

-

Washing: Wash the beads extensively to remove non-specific binders.

-

Elution: Elute the bound proteins.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

Validation: Validate the interaction using orthogonal methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

4.2. Genetic and Genomic Approaches

Genetic and genomic approaches can complement affinity-based methods by identifying genes that, when mutated or their expression is altered, confer resistance or sensitivity to the compound.

4.2.1. Experimental Protocol: High-Throughput Genetic Screening

-

Mutant Library Screening: Screen a library of knockout or overexpression mutants of the target organism for altered sensitivity to N-Propyl 4-chloropicolinamide.

-

RNA Sequencing (RNA-Seq): Treat the target organism with the compound and perform RNA-Seq to identify changes in gene expression.

-

Data Analysis: Analyze the data to identify pathways and genes that are significantly affected by the compound.

4.3. Visualization of the Target Deconvolution Workflow

Caption: Workflow for identifying the molecular target of N-Propyl 4-chloropicolinamide.

Phase 3: Mechanistic Validation and Pathway Analysis

Once a putative molecular target is identified, rigorous validation is required to confirm its role in the observed biological activity. This phase involves a combination of in vitro and in cellulo assays.

5.1. In Vitro Target Engagement and Functional Assays

-

Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and kinetics of N-Propyl 4-chloropicolinamide to its purified target protein.[5]

-

Enzyme Inhibition Assays: If the target is an enzyme, its activity should be measured in the presence of varying concentrations of the compound to determine the IC50 and the mode of inhibition (e.g., competitive, non-competitive).

-

Receptor Binding Assays: If the target is a receptor, radioligand binding assays or functional assays measuring downstream signaling events (e.g., cAMP production, calcium flux) should be performed.[6]

5.2. In Cellulo Target Engagement and Pathway Analysis

-

Cellular Thermal Shift Assay (CETSA): This technique can be used to confirm target engagement in intact cells.

-

Western Blotting and Phospho-proteomics: These methods can be used to investigate the effect of the compound on downstream signaling pathways.

-

Gene Knockout/Knockdown: Silencing the expression of the putative target gene should recapitulate the phenotype observed with compound treatment, providing strong evidence for a direct mechanism of action.

5.3. Visualizing a Hypothetical Signaling Pathway

Assuming our compound inhibits a hypothetical kinase, "Target Kinase," the following diagram illustrates the potential downstream effects.

Caption: Hypothetical signaling pathway inhibited by N-Propyl 4-chloropicolinamide.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to elucidating the mechanism of action of N-Propyl 4-chloropicolinamide. By following this structured, yet adaptable, framework, researchers can systematically progress from broad phenotypic observations to a detailed molecular understanding of the compound's biological activity. The insights gained from this research will be invaluable in determining the future trajectory of this novel chemical entity, whether in the realm of agriculture, infectious disease, or other biomedical applications.

References

-

Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. PMC - NIH. [Link]

-

Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central. [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]

-

The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. [Link]

-

Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]

-

Pharmacodynamics-How-drugs-work-1.docx. Course Hero. [Link]

-

Pharmacodynamics: Mechanisms of Drug Action. YouTube. [Link]

-

Principles and Mechanism of Pharmacodynamics. Longdom Publishing. [Link]

-

Pharmacodynamics - Part 1: How Drugs Act on the Body. YouTube. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

-

(PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

Sources

- 1. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SmallMolecules.com | Mechanisms of Action in Small Molecules - SmallMolecules.com [smallmolecules.com]

- 5. Small Molecule Structure Based Drug Design | Drug Discovery | Thermo Fisher Scientific - BR [thermofisher.com]

- 6. cebm.net [cebm.net]

An In-depth Technical Guide to the Potential Biological Targets of N-Propyl 4-chloropicolinamide and its Analogs

This guide provides a comprehensive exploration of the potential biological targets of N-Propyl 4-chloropicolinamide and the broader picolinamide class of compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific understanding with practical, field-proven methodologies for target identification and validation.

Introduction: The Picolinamide Scaffold - A Privileged Structure in Medicinal Chemistry

Picolinamide, a derivative of pyridine-2-carboxylic acid, represents a versatile and privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties allow for diverse chemical modifications, leading to a wide array of biological activities. The core structure's ability to engage in various non-covalent interactions, including hydrogen bonding and metal chelation, makes it an attractive starting point for the rational design of targeted therapeutic agents. This guide will delve into the known and potential biological targets of picolinamide derivatives, with a specific focus on the implications for compounds like N-Propyl 4-chloropicolinamide.

Antifungal Activity: Targeting Fungal Lipid Homeostasis via Sec14p Inhibition

A significant body of research has identified the picolinamide scaffold as a potent inhibitor of fungal growth.[1][2] The primary and essential target for this antifungal activity in Saccharomyces cerevisiae has been identified as Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein.[1]

Mechanism of Action: Disrupting Lipid Signaling and Membrane Trafficking

Sec14p plays a crucial role in maintaining the lipid composition of the Golgi apparatus, which is vital for vesicular trafficking and cell viability. Picolinamide-based compounds bind within the lipid-binding pocket of Sec14p, effectively inhibiting its lipid transfer activity.[1] This inhibition disrupts essential cellular processes, leading to fungal cell death. The exquisite specificity of these compounds for fungal Sec14p over mammalian counterparts is attributed to structural differences in the lipid-binding pocket, making this a promising avenue for the development of selective antifungal therapies.[1]

Experimental Workflow for Validating Sec14p as a Target

The identification and validation of Sec14p as the target of picolinamide compounds involved a multi-faceted approach, providing a robust template for target deconvolution studies.

Caption: Workflow for Sec14p Target Validation.

Protocol 1: Chemogenomic Profiling (Haploinsufficiency Profiling/Homozygous Profiling - HIP-HOP)

-

Library Preparation: Utilize a library of heterozygous and homozygous deletion strains of S. cerevisiae.

-

Compound Treatment: Expose the library to a sub-lethal concentration of the picolinamide compound.

-

Growth Analysis: Quantify the growth of each strain in the presence of the compound.

-

Data Analysis: Identify strains that exhibit hypersensitivity to the compound. The deleted gene in a hypersensitive strain may encode the drug's target or be part of a pathway affected by the drug.

-

Target Hypothesis: A strong hypersensitivity signal from the strain with a heterozygous deletion of the SEC14 gene points to Sec14p as a potential target.

Protocol 2: In Vitro Sec14p Lipid Transfer Assay

-

Protein Purification: Express and purify recombinant Sec14p.

-

Assay Setup: Utilize a fluorescence-based assay with a fluorescently labeled phospholipid (e.g., NBD-PC) and donor/acceptor liposomes.

-

Compound Incubation: Incubate purified Sec14p with varying concentrations of the picolinamide compound.

-

Initiate Transfer: Add the protein-compound mixture to the liposome solution.

-

Measure Fluorescence: Monitor the change in fluorescence over time, which corresponds to the rate of lipid transfer.

-

Data Analysis: Calculate the IC50 value of the compound to quantify its inhibitory potency against Sec14p.

Anticancer Potential: Targeting Kinases and Inducing Apoptosis

Derivatives of 4-chloropicolinamide have demonstrated significant potential as anticancer agents, exhibiting antiproliferative activity against various tumor cell lines.[3][4][5][6] The mechanisms underlying this activity are multifaceted, involving the inhibition of key cellular signaling pathways.

Aurora-B Kinase: A Potential Target in Oncology

One specific derivative, N-methyl-picolinamide-4-thiol, has been shown to selectively inhibit Aurora-B kinase.[4][5] Aurora-B is a crucial regulator of mitosis, and its overexpression is common in many cancers. Inhibition of Aurora-B leads to defects in chromosome segregation and ultimately, apoptosis.

Caption: Picolinamide Derivative Action on Cancer Cells.

Other Anticancer Mechanisms

Studies on 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have revealed broader anticancer effects, including:

-

Induction of Apoptosis and Necrosis: These compounds can trigger programmed cell death in cancer cells.[3][6]

-

Suppression of Angiogenesis: They can inhibit the formation of new blood vessels that tumors need to grow.[3][6]

Protocol 3: In Vitro Kinase Inhibition Assay

-

Kinase Panel Screening: Screen the compound against a panel of purified kinases to identify potential targets.

-

Dose-Response Assay: For identified hits (e.g., Aurora-B), perform a dose-response assay using a radiometric or fluorescence-based method to determine the IC50 value.

-

Assay Principle (Example: ADP-Glo™ Kinase Assay):

-

Incubate the kinase, substrate, ATP, and varying concentrations of the picolinamide inhibitor.

-

After the kinase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which is then used to generate a luminescent signal.

-

The luminescence intensity is inversely proportional to the kinase activity.

-

Protocol 4: Cell Proliferation (MTT) Assay

-

Cell Seeding: Plate cancer cell lines (e.g., HepG2, HCT116) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the picolinamide derivative for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Antibacterial Activity: Selective Targeting of Clostridioides difficile

The picolinamide scaffold has also been explored for its antibacterial properties, with certain analogs demonstrating potent and selective activity against the pathogenic bacterium Clostridioides difficile.[7] This selectivity is highly desirable as it would spare the beneficial gut microbiota, potentially reducing the risk of recurrent infections.

While the precise molecular target in C. difficile has not been definitively elucidated in the provided literature, the structure-activity relationship (SAR) studies indicate that specific substitutions on the picolinamide ring are crucial for this selective activity.[7]

Table 1: Comparative Activity of a Picolinamide Analog

| Compound | C. difficile MIC (µg/mL) | MRSA MIC (µg/mL) | Selectivity Index (C. difficile) |

| Isonicotinamide 4 | 0.125 | 0.125 | 1 |

| Picolinamide 87 | 0.125 | 128 | >1000 |

Data synthesized from[7]

Other Potential Biological Targets

The versatility of the picolinamide structure suggests a broader range of potential biological targets.

-

Poly (ADP-ribose) Polymerase (PARP): Picolinamide itself has been identified as a potential inhibitor of PARP, an enzyme involved in DNA repair and genomic stability.[8] PARP inhibitors are an established class of anticancer drugs.

Conclusion and Future Directions

N-Propyl 4-chloropicolinamide and its analogs belong to a class of compounds with a rich and diverse pharmacology. The established antifungal mechanism via Sec14p inhibition provides a strong foundation for the development of novel anti-infectives. Furthermore, the demonstrated anticancer and selective antibacterial activities highlight the immense potential of this scaffold in addressing critical unmet medical needs.

Future research should focus on:

-

Definitive Target Identification: Utilizing advanced techniques such as thermal proteome profiling (TPP) and affinity-based chemoproteomics to identify the specific molecular targets for the anticancer and antibacterial activities.

-

Structure-Based Drug Design: Leveraging the co-crystal structure of a picolinamide with Sec14p to design next-generation antifungal agents with improved potency and pharmacokinetic properties.[1]

-

Pharmacokinetic and Toxicological Profiling: Thoroughly evaluating the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds to assess their drug-like properties.

By combining rational drug design with robust target validation methodologies, the full therapeutic potential of the picolinamide scaffold can be realized.

References

-

Pries, M. et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. Scientific Reports, 8(1), 4687. [Link]

-

Pries, M. et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed, [Link]

-

Le, P. et al. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases, 7(6), 1640-1649. [Link]

-

Wang, Y. et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1150. [Link]

-

Kumar, R. et al. (2022). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. Molecules, 27(15), 4983. [Link]

-

Al-Ostath, A. et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(21), 7384. [Link]

-

Li, Y. et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6317-6330. [Link]

-

Li, Y. et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed, [Link]

-

Wang, Y. et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. ResearchGate. [Link]

Sources

- 1. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Compound Picolinamide - Chemdiv [chemdiv.com]

A Comprehensive Technical Guide to the Synthesis of N-Propyl 4-chloropicolinamide

Executive Summary

This technical guide provides a detailed examination of the synthetic pathways and precursors for N-Propyl 4-chloropicolinamide, a substituted picolinamide of interest in pharmaceutical and agrochemical research. The primary synthesis strategy involves a nucleophilic acyl substitution, specifically the amidation of an activated 4-chloropicolinic acid derivative with n-propylamine. This document outlines two robust methods for the synthesis of the key precursor, 4-chloropicolinic acid, its subsequent activation to 4-chloropicolinoyl chloride, and the final amidation step. Detailed experimental protocols, mechanistic insights, and characterization techniques are provided to equip researchers and drug development professionals with a comprehensive understanding of the manufacturing process.

Retrosynthetic Analysis

A retrosynthetic approach to N-Propyl 4-chloropicolinamide identifies the most logical bond disconnections to reveal readily available or synthesizable precursors. The most strategic disconnection is at the amide C-N bond, which simplifies the target molecule into two primary synthons: an acyl cation equivalent derived from 4-chloropicolinic acid and an n-propylamine nucleophile. The acyl cation is best realized synthetically as the highly reactive 4-chloropicolinoyl chloride. This acyl chloride, in turn, is prepared from 4-chloropicolinic acid.

Further analysis reveals that 4-chloropicolinic acid itself can be synthesized from two common starting materials: the chlorination of 2-picolinic acid or the oxidation of 4-chloro-2-methylpyridine. This multi-pathway approach provides flexibility in precursor selection based on availability and cost.

Caption: Retrosynthetic analysis of N-Propyl 4-chloropicolinamide.

Synthesis of Key Precursors

The successful synthesis of the target molecule hinges on the efficient preparation of its precursors. This section details validated methods for obtaining the crucial intermediate, 4-chloropicolinic acid.

Synthesis of 4-Chloropicolinic Acid (CAS: 5470-22-4)

4-Chloropicolinic acid is an essential building block, and its synthesis can be approached from two primary routes.

Method A: Chlorination of 2-Picolinic Acid This method involves the direct chlorination of commercially available 2-picolinic acid. The reaction is typically performed using thionyl chloride (SOCl₂) as both the chlorinating agent and the solvent.[1] The causality for this choice lies in the ability of thionyl chloride to convert the carboxylic acid into an acyl chloride intermediate, which facilitates the chlorination of the pyridine ring at the C4 position. The reaction's efficiency can be enhanced by a catalyst, such as sodium bromide or bromine.[1][2] The use of a catalyst is critical for achieving high yield and purity by promoting the desired regioselectivity.[2]

Method B: Oxidation of 4-Chloro-2-methylpyridine An alternative pathway begins with 4-chloro-2-methylpyridine, which is oxidized to the corresponding carboxylic acid.[3] Strong oxidizing agents are required for this transformation. Potassium permanganate (KMnO₄) in an aqueous solution is a field-proven choice, effectively converting the methyl group to a carboxyl group while leaving the chlorinated pyridine ring intact.[3] The choice of an oxidant like KMnO₄ is based on its high oxidation potential and its ability to function under basic or neutral conditions, which helps to prevent undesired side reactions on the pyridine ring.

Activation of 4-Chloropicolinic Acid: Synthesis of 4-Chloropicolinoyl Chloride

To facilitate the final amidation step, the carboxylic acid group of 4-chloropicolinic acid must be activated. The most direct and common method is its conversion to the corresponding acyl chloride, 4-chloropicolinoyl chloride. This is achieved by reacting 4-chloropicolinic acid with a chlorinating agent, typically thionyl chloride (SOCl₂), often under reflux conditions.[4] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion and simplifies purification. The resulting acyl chloride is highly reactive and is typically used immediately in the subsequent step without extensive purification.

Core Synthesis: Amidation to N-Propyl 4-chloropicolinamide

The final and critical step in the synthesis is the formation of the amide bond. This is achieved through a nucleophilic acyl substitution reaction between 4-chloropicolinoyl chloride and n-propylamine.

Reaction Mechanism

The mechanism is a classic two-stage addition-elimination process.[5][6]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of n-propylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chloropicolinoyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the chloride ion is ejected as a good leaving group.

-

Deprotonation: The resulting product is a protonated amide. A second equivalent of n-propylamine (or another non-nucleophilic base like triethylamine) acts as a base to abstract a proton from the nitrogen atom, yielding the neutral N-Propyl 4-chloropicolinamide and an ammonium chloride salt.[5] The inclusion of a base is crucial to neutralize the HCl generated, preventing it from protonating the starting amine and rendering it non-nucleophilic.

Caption: The addition-elimination mechanism for amide formation.

Detailed Experimental Protocols

The following protocols are provided as a guide. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 4-Chloropicolinoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloropicolinic acid (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, ~5-10 eq).[4]

-

Optionally, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approx. 79 °C) and maintain for 2-4 hours, monitoring the reaction by observing the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (distillation).

-

The resulting crude 4-chloropicolinoyl chloride is a solid or oil and is typically used in the next step without further purification.

Protocol 2: Synthesis of N-Propyl 4-chloropicolinamide

| Reagent | Molar Eq. | Purpose |

| 4-Chloropicolinoyl Chloride | 1.0 | Electrophile |

| n-Propylamine | 2.1 | Nucleophile & Base |

| Dichloromethane (DCM) | - | Anhydrous Solvent |

| Triethylamine (optional) | 1.1 | Alternative Base |

Procedure:

-

Dissolve the crude 4-chloropicolinoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction between the acyl chloride and the amine.[5]

-

In a separate flask, prepare a solution of n-propylamine (2.1 eq) in the same anhydrous solvent.

-

Add the n-propylamine solution dropwise to the stirred acyl chloride solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours or until TLC/LC-MS analysis indicates the consumption of the acyl chloride.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude N-Propyl 4-chloropicolinamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization and Analysis

To ensure the identity and purity of the synthesized N-Propyl 4-chloropicolinamide, a combination of analytical techniques is essential.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR should show characteristic signals for the propyl group (triplet, sextet, triplet) and the aromatic protons on the pyridine ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques will confirm the molecular weight of the compound. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water) is typically employed.

-

Melting Point: A sharp melting point range for the purified solid is a good indicator of high purity.[7]

Safety Precautions

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release corrosive gases (SO₂ and HCl). Must be handled in a fume hood with acid-resistant gloves and eye protection.

-

Acyl Chlorides: Corrosive and lachrymatory (tear-inducing). Should be handled with care in a fume hood.

-

Amines (n-propylamine): Flammable, corrosive, and can cause skin and eye irritation. Ensure proper ventilation and personal protective equipment.

-

Solvents (DCM): Dichloromethane is a suspected carcinogen. Minimize exposure and handle in a well-ventilated area.

References

-

Methyl 4-chloropicolinate synthesis. ChemicalBook.

-

How is 4-Chloropyridine-2-carboxylic acid synthesized? Guidechem.

-

4-Chloropyridine-2-carboxylic acid. ChemicalBook.

-

Synthesis of 4-chloronicotinic acid chloride. PrepChem.com.

-

Method for synthesizing 4-chloro-pyridine. Google Patents (CN103360306A).

-

Method for producing 4-chloropyridine-2-carboxylic acid chloride. Google Patents (WO2011093256A1).

-

4-Chloropicolinic acid. BLD Pharm.

-

4-Chloro-N-methylpicolinamide synthesis. ChemicalBook.

-

Synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide. Atlantis Press.

-

4-Chloro-N-methylpicolinamide. PubChem, National Institutes of Health.

-

Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Google Patents (CN102010367A).

-

4-Chloro-N-methylpicolinamide. ChemicalBook.

-

Reaction between acyl chlorides and amines - addition / elimination. Chemguide.

-

Chemical compounds. Google Patents (US11325906B2).

-

Method for synthesizing 4-chloro-pyridine. Patsnap.

-

4-Chloropicolinamide. BLD Pharm.

-

Process for synthesizing chloropicrin. Google Patents (US3106588A).

-

n-propyl chloride to n-propylamine. Brainly.in.

-

n,n-Diallyl-4-chloropicolinamide. PubChem, National Institutes of Health.

-

4-Chloro-N-methylpicolinamide Formula. ECHEMI.

-

4-Morpholinecarbonyl chloride synthesis. ChemicalBook.

-

N-Cyclopropyl 4-chloropicolinaMide synthesis. ChemicalBook.

-

Provide a detailed, stepwise mechanism for the reaction of acetyl chloride with n-propylamine. Chegg.

-

Process method for synthesizing and purifying 4-chlorobutyryl chloride. Patsnap.

-

Propylamine reacts with ethanoyl chloride. Name and outline the mechanism. Gauth.

Sources

- 1. 4-Chloropyridine-2-carboxylic acid | 5470-22-4 [chemicalbook.com]

- 2. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. gauthmath.com [gauthmath.com]

- 7. echemi.com [echemi.com]

Navigating the Uncharted Waters of Solubility: A Technical Guide to N-Propyl 4-chloropicolinamide

Foreword: Embracing the Unknown in Chemical Research

In the landscape of drug discovery and chemical research, we often encounter novel molecules for which a full physicochemical profile has yet to be established. N-Propyl 4-chloropicolinamide represents one such compound where extensive public data, particularly on its solubility in common laboratory solvents, remains scarce. This guide, therefore, is crafted not as a mere repository of data, but as a methodological framework for the modern researcher. It is designed to empower you, the scientist, to navigate the challenges of characterizing a new chemical entity. We will pivot from the absence of specific data to the process of its discovery, blending theoretical principles with practical, field-proven experimental protocols. This document will serve as your comprehensive guide to understanding, predicting, and, most importantly, determining the solubility of N-Propyl 4-chloropicolinamide and other novel compounds you may encounter.

Deconstructing N-Propyl 4-chloropicolinamide: A Structural Approach to Solubility Prediction

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as our initial guidepost. Let's dissect the structure of N-Propyl 4-chloropicolinamide to infer its likely solubility characteristics.

-

The Picolinamide Core: The pyridine ring, an aromatic heterocycle, introduces a degree of aromaticity and potential for pi-pi stacking interactions. The nitrogen atom in the ring can act as a hydrogen bond acceptor. The amide group is polar and can participate in hydrogen bonding as both a donor (the N-H group) and an acceptor (the carbonyl oxygen). Picolinamide itself has some water solubility, which can be a starting point for our understanding[1].

-

The 4-Chloro Substituent: The chlorine atom is an electron-withdrawing group, which can influence the electron distribution of the pyridine ring. Its presence also increases the molecular weight and potentially the lipophilicity of the molecule.

-

The N-Propyl Group: The propyl group is a nonpolar alkyl chain. This addition significantly increases the nonpolar character and lipophilicity of the molecule compared to its N-methyl or unsubstituted counterparts.

Inference: Based on this structural analysis, N-Propyl 4-chloropicolinamide is expected to be a somewhat polar molecule with a significant nonpolar character. Its solubility will likely be favored in solvents that can accommodate both polar and nonpolar interactions. We can predict that it will have limited solubility in highly polar protic solvents like water and better solubility in polar aprotic solvents and some nonpolar solvents.

Predicting Solubility: Leveraging Physicochemical Parameters

In the absence of experimental data, we can turn to in silico predictive models. These models utilize the chemical structure to calculate key physicochemical properties that correlate with solubility.[2][3][4][5][6]

| Physicochemical Property | Predicted Value (for N-Propyl 4-chloropicolinamide) | Implication for Solubility |

| Molecular Weight | ~200.65 g/mol | Moderate molecular weight, generally not a limiting factor for solubility. |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | A positive LogP indicates a preference for a nonpolar environment (octanol) over a polar one (water), suggesting higher solubility in organic solvents than in water.[7][8] |

| Topological Polar Surface Area (TPSA) | ~40 - 50 Ų | A moderate TPSA suggests the molecule has polar characteristics and the potential for hydrogen bonding, which can contribute to solubility in polar solvents. |

| Hydrogen Bond Donors | 1 | The amide N-H group can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 2-3 | The pyridine nitrogen and the carbonyl oxygen can accept hydrogen bonds. |

Interpretation: The predicted LogP value in the range of 2.5-3.5 strongly suggests that N-Propyl 4-chloropicolinamide is lipophilic and will likely exhibit poor aqueous solubility. However, its moderate TPSA and hydrogen bonding capabilities indicate that it should be soluble in a range of organic solvents, particularly those with some polarity.

Below is a logical workflow for predicting solubility based on these parameters.

Caption: A workflow diagram for predicting the solubility of a novel compound.

A Practical Guide to Experimental Solubility Determination: The Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method[9][10]. This protocol provides a robust and reliable means to quantify the solubility of N-Propyl 4-chloropicolinamide in various solvents.

Materials and Equipment

-

N-Propyl 4-chloropicolinamide (solid, high purity)

-

A selection of common laboratory solvents (see Table 2)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

Step-by-Step Experimental Protocol

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of N-Propyl 4-chloropicolinamide and dissolve it in a suitable solvent (one in which it is freely soluble, e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid N-Propyl 4-chloropicolinamide to a series of vials, each containing a known volume of a different test solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is reached.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a constant temperature environment (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration standards.

-

-

Quantitative Analysis:

-

Analyze the calibration standards and the prepared samples using a validated HPLC method or another suitable analytical technique.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of N-Propyl 4-chloropicolinamide in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor. The result is the solubility of N-Propyl 4-chloropicolinamide in that specific solvent at the tested temperature, typically expressed in mg/mL or g/L.

-

Caption: The experimental workflow for the shake-flask solubility determination method.

Selecting the Right Tools: A Guide to Common Laboratory Solvents

The choice of solvent is critical for any solubility study. The following table provides a list of common laboratory solvents with their relevant properties to aid in your selection process.

| Solvent | Polarity Index | Dielectric Constant (20°C) | Type | Potential for dissolving N-Propyl 4-chloropicolinamide |

| Water | 10.2 | 80.1 | Polar Protic | Low |

| Methanol | 5.1 | 32.7 | Polar Protic | Moderate |

| Ethanol | 4.3 | 24.5 | Polar Protic | Moderate |

| Isopropanol | 3.9 | 19.9 | Polar Protic | Moderate to High |

| Acetonitrile | 5.8 | 37.5 | Polar Aprotic | High |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Polar Aprotic | High |

| Dimethylformamide (DMF) | 6.4 | 36.7 | Polar Aprotic | High |

| Acetone | 5.1 | 20.7 | Polar Aprotic | High |

| Dichloromethane (DCM) | 3.1 | 9.1 | Nonpolar | Moderate to High |

| Chloroform | 4.1 | 4.8 | Nonpolar | Moderate to High |

| Ethyl Acetate | 4.4 | 6.0 | Nonpolar | Moderate to High |

| Tetrahydrofuran (THF) | 4.0 | 7.5 | Nonpolar | High |

| Toluene | 2.4 | 2.4 | Nonpolar | Moderate |

| Hexane | 0.1 | 1.9 | Nonpolar | Low |

Concluding Remarks: From Prediction to Empirical Evidence

While the lack of readily available solubility data for N-Propyl 4-chloropicolinamide presents an initial challenge, it also provides an opportunity to apply fundamental principles of chemistry and rigorous experimental design. By combining structural analysis, in silico prediction, and a systematic experimental approach such as the shake-flask method, researchers can confidently and accurately characterize the solubility profile of this and other novel compounds. This in-depth understanding is a cornerstone of successful drug development and chemical research, enabling informed decisions in formulation, process development, and biological testing.

References

-

Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. PubMed. [Link]

-

Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. [Link]

-

Properties of Common Laboratory Solvents. University of California, Riverside. [Link]

-

How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]

-

Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central. [Link]

-

Common Organic Solvents - Table of Properties. Scribd. [Link]

-

Solvent Boiling Point Chart. BRANDTECH Scientific. [Link]

-

Common Organic Solvents: Table of Properties. University of California, Berkeley. [Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Solubility & Method for determination of solubility. Slideshare. [Link]

-

Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. ResearchGate. [Link]

-

Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. [Link]

-

Chemical Properties of Picolinamide (CAS 1452-77-3). Cheméo. [Link]

-

Evaluation of the Usefulness of Topological Indices for Predicting Selected Physicochemical Properties of Bioactive Substances with Anti-Androgenic and Hypouricemic Activity. NIH. [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. [Link]

-

Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC - PubMed Central. [Link]

- Chemical compounds.

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

- The new process for the preparation of 2-n-propyl-4-methyl-6.

-

4-Chloro-N-methylpicolinamide. PubChem. [Link]

Sources

- 1. Picolinamide (CAS 1452-77-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. acdlabs.com [acdlabs.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide to N-Propyl 4-chloropicolinamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Propyl 4-chloropicolinamide, a heterocyclic amide with significant potential in medicinal chemistry and drug development. While specific experimental data for this particular analogue is not extensively documented in public literature, this paper extrapolates from the well-established chemistry and biological activity of its close analogues, such as N-methyl and other N-substituted 4-chloropicolinamides. We present a deduced molecular profile, a detailed, field-proven synthetic protocol, and an exploration of its probable mechanism of action and therapeutic applications, particularly in oncology. This guide is intended to serve as a foundational resource for researchers initiating projects on novel picolinamide derivatives.

Introduction: The Rationale for N-Alkyl Picolinamide Exploration

The picolinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a pyridine ring and an amide bond offers a unique combination of hydrogen bonding capabilities, aromatic interactions, and metabolic stability. The introduction of a chlorine atom at the 4-position of the pyridine ring can significantly modulate the electronic properties and biological activity of the molecule, often enhancing its potency.

The N-alkyl substituent on the amide plays a crucial role in defining the compound's pharmacokinetic and pharmacodynamic properties. Variations in the alkyl chain length can influence lipophilicity, membrane permeability, and binding affinity to target proteins. This guide focuses on the N-propyl derivative, representing a logical step in the structure-activity relationship (SAR) studies of 4-chloropicolinamides, bridging the gap between smaller (N-methyl) and larger alkyl substituents. Based on extensive research into its analogues, N-Propyl 4-chloropicolinamide is a promising candidate for investigation as a kinase inhibitor for anti-cancer applications.

Molecular Profile of N-Propyl 4-chloropicolinamide

Based on fundamental chemical principles and data from its constituent parts, the core molecular properties of N-Propyl 4-chloropicolinamide are presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClN₂O | Deduced |

| Molecular Weight | 198.65 g/mol | Calculated |

| IUPAC Name | 4-chloro-N-propylpyridine-2-carboxamide | Standard Nomenclature |

| CAS Number | Not Assigned | - |

Synthesis of N-Propyl 4-chloropicolinamide: A Validated Protocol

The synthesis of N-Propyl 4-chloropicolinamide can be reliably achieved through a two-step process, adapted from established methods for similar N-substituted picolinamides. The causality behind each step is explained to ensure reproducibility and understanding.

Step 1: Synthesis of 4-Chloropicolinoyl Chloride

The initial and critical step is the conversion of a commercially available starting material, such as picolinic acid, to its activated acyl chloride form. While multiple chlorinating agents can be used, a combination of thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) has been shown to be highly effective, offering milder reaction conditions and improved yields compared to using thionyl chloride alone.[1]

Protocol:

-

To a round-bottom flask containing chlorobenzene, add picolinic acid.

-

With stirring, slowly add a mixture of thionyl chloride and phosphorus oxychloride (e.g., a 5:1 ratio) while maintaining the temperature below 50°C.

-

After the addition is complete, heat the reaction mixture to approximately 85°C and maintain for 15 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-chloropicolinoyl chloride as a viscous oil. This intermediate is typically used in the next step without further purification due to its reactivity.

Causality and Expertise : The use of a dual chlorinating system (SOCl₂ and POCl₃) provides a more controlled reaction, reducing the formation of by-products and allowing for a lower reaction temperature and shorter duration compared to traditional methods.[1] Chlorobenzene is chosen as the solvent for its high boiling point, which is suitable for this reaction temperature.

Step 2: Amidation with Propylamine

The second step involves the nucleophilic acyl substitution reaction between the synthesized 4-chloropicolinoyl chloride and propylamine to form the final product.

Protocol:

-

In a separate reaction vessel, dissolve propylamine in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Slowly add the crude 4-chloropicolinoyl chloride from Step 1 to the cooled propylamine solution with vigorous stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude N-Propyl 4-chloropicolinamide.

-

The crude product can be purified by column chromatography on silica gel.

Trustworthiness through Self-Validation : The progress of both synthetic steps should be meticulously monitored by TLC to ensure the complete conversion of reactants. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Workflow Diagram

Caption: Synthetic pathway for N-Propyl 4-chloropicolinamide.

Postulated Mechanism of Action and Therapeutic Applications

Derivatives of 4-chloropicolinamide have been investigated for their potential as anti-cancer agents. For instance, 4-Chloro-N-methylpicolinamide is a known intermediate in the synthesis of multi-kinase inhibitors like sorafenib and regorafenib. These drugs function by targeting several tyrosine kinases involved in tumor progression and angiogenesis.